N-Nitrosobis(2,2,2-trinitroethyl)amine
Description
N-Nitrosobis(2,2,2-trinitroethyl)amine is a nitroso compound characterized by two 2,2,2-trinitroethyl groups attached to a central nitrogen atom. Notably, the distinction between nitroso (N–O) and nitro (NO₂) groups is critical; describes N-Nitrobis-(2,2,2-trinitroethyl)amine (a nitro compound), which differs from the nitroso variant in both structure and reactivity. This analysis will focus on structurally and functionally related nitroso compounds due to the scarcity of direct data on the trinitroethyl variant.
Properties
IUPAC Name |
N,N-bis(2,2,2-trinitroethyl)nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O13/c13-5-6(1-3(7(14)15,8(16)17)9(18)19)2-4(10(20)21,11(22)23)12(24)25/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUZLYQVSEGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188441 | |
| Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34882-73-0 | |
| Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034882730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosobis(2,2,2-trinitroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosobis(2,2,2-trinitroethyl)amine typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with trinitroethanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of strong nitrating agents such as nitric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the highly reactive nature of the nitrating agents used .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosobis(2,2,2-trinitroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines .
Scientific Research Applications
N-Nitrosobis(2,2,2-trinitroethyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-rich compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of explosives and propellants due to its high energy content
Mechanism of Action
The mechanism of action of N-Nitrosobis(2,2,2-trinitroethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso and nitro groups play a crucial role in these interactions, leading to various biochemical effects. The compound can induce oxidative stress and modulate signaling pathways, which are areas of active research .
Comparison with Similar Compounds
Comparison with Similar Nitroso Compounds
Carcinogenic Potency and Target Organs
The carcinogenic profiles of BOP, BHP, HPOP, and N-nitroso-2,6-dimethylmorpholine (NDMMOR) vary significantly in potency and organotropism:
- BOP is the most potent pancreatic carcinogen, inducing invasive ductal adenocarcinomas with a high incidence of liver tumors (hepatocellular and cholangiocellular neoplasms) .
- HPOP, a metabolite of BOP and BHP, exhibits broader organotropism, including nasal, tracheal, and intestinal tumors, but lower pancreatic carcinogenicity than BOP .
- BHP primarily targets the esophagus and respiratory tract, with minimal pancreatic involvement .
Metabolic Activation and Enzymatic Pathways
- BOP and HPOP : Metabolized by hepatic and pancreatic microsomal enzymes into reactive intermediates that alkylate DNA. Liver enzymes are ~40 times more active than pancreatic enzymes in oxidizing NDMMOR to BOP and HPOP .
- BHP: Requires hydroxylation to HPOP for activation, reducing its carcinogenic potency compared to pre-oxidized BOP .
- Species-Specific Differences : Hamster pancreatic duct cells exhibit unscheduled DNA synthesis upon NDMMOR exposure, indicating direct activation in target tissues .
Mutagenicity and Structure-Activity Relationships
Mutagenic activity correlates with carcinogenic potency ():
| Compound | Mutagenic Potency (V79 Cell Assay) | Key Structural Feature |
|---|---|---|
| BOP | High | Two 2-oxopropyl groups |
| HPOP | Moderate | Mixed hydroxypropyl/oxopropyl |
| BHP | Low | Two hydroxypropyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
